Quetiapine-d8 hemifumarate is classified as an atypical antipsychotic agent. It is derived from dibenzo[b,f][1,4]thiazepin-11(10H)-one, which serves as the core structure for the synthesis of quetiapine. The compound is synthesized in a laboratory setting, utilizing fumaric acid as a counterion to form the hemifumarate salt, which improves its pharmacokinetic properties. Its molecular formula is , and it has a molecular weight of approximately 507.63 g/mol .
The synthesis of quetiapine-d8 hemifumarate involves several steps:
Quetiapine-d8 hemifumarate features a complex molecular structure characterized by:
The three-dimensional arrangement of these components influences how the drug interacts with biological targets, particularly neurotransmitter receptors in the brain.
Quetiapine-d8 hemifumarate undergoes several chemical reactions during its synthesis:
These reactions are typically monitored using techniques such as high-performance liquid chromatography to ensure completion and purity .
Quetiapine-d8 acts primarily as an antagonist at various neurotransmitter receptors in the central nervous system:
The dual action on dopamine and serotonin receptors differentiates quetiapine from older antipsychotics that primarily target dopamine pathways .
Quetiapine-d8 hemifumarate possesses several important physical and chemical properties:
These properties are critical for ensuring effective formulation in pharmaceutical products .
Quetiapine-d8 hemifumarate is primarily used in scientific research, particularly in pharmacokinetic studies due to its deuterated nature, which allows for precise tracking in biological systems through mass spectrometry techniques. Its applications include:
Quetiapine-d8 hemifumarate serves as an essential internal standard in quantitative bioanalysis due to its near-identical chemical behavior coupled with distinct mass spectral characteristics. When added to biological samples at a known concentration prior to extraction, it corrects for analytical variations occurring during sample preparation, chromatography, and mass spectrometry. This correction capability stems from the compound co-eluting chromatographically with native quetiapine while being distinguished by its +8 mass unit difference in mass spectrometric detection. Commercial formulations such as Cerilliant® Q-002 provide the compound as a methanolic solution (100 μg/mL as free base) specifically optimized for analytical workflows [2] [5].
The implementation of this deuterated standard significantly enhances data quality in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. During sample processing, it compensates for recovery losses from protein precipitation, liquid-liquid extraction, or solid-phase extraction steps. In chromatographic separation, it corrects for retention time shifts and ionization suppression or enhancement effects caused by co-eluting matrix components. Studies demonstrate that quantitative assays incorporating Quetiapine-d8 hemifumarate achieve precision improvements of 15-20% compared to those using structural analogs or non-isotopic internal standards [2]. This precision is particularly vital in therapeutic drug monitoring, where clinical decision-making requires accurate measurement of quetiapine concentrations typically ranging from 50-500 ng/mL in patient plasma samples.
Table 1: Analytical Performance Characteristics Using Quetiapine-d8 Hemifumarate as Internal Standard
Performance Metric | Non-Deuterated IS | Quetiapine-d8 Hemifumarate | Improvement |
---|---|---|---|
Precision (% RSD) | 8.5-12.7% | 1.8-3.2% | 68-75% reduction |
Extraction Recovery | 65.2% ± 9.8% | 98.3% ± 2.1% | 51% less variability |
Matrix Effect | 28.7% variability | 3.4% variability | 88% reduction |
Lower Limit of Quantitation | 5 ng/mL | 0.5 ng/mL | 10-fold improvement |
Isotope Dilution Mass Spectrometry leverages the unique properties of Quetiapine-d8 hemifumarate to achieve unparalleled analytical accuracy in pharmaceutical quantification. IDMS methodology involves adding a known quantity of the deuterated internal standard to biological samples before any processing, establishing a fixed isotope ratio that remains constant throughout sample preparation. This ratio is subsequently measured by mass spectrometry after chromatographic separation, compensating for both preparative losses and instrumental variations. The deuterium labeling positions on the piperazine ring (eight atoms at the 2,2,3,3,5,5,6,6 positions) [5] [8] ensure minimal hydrogen-deuterium exchange and maximal metabolic stability, preserving the isotope ratio integrity during analysis.
The compound's significance extends across multiple analytical domains. In clinical laboratories, it enables precise quantification of quetiapine in serum, plasma, and whole blood at sub-therapeutic concentrations (0.1-1000 ng/mL) [2]. Forensic toxicology applications utilize its detection capabilities in postmortem blood, tissue homogenates, and alternative matrices like vitreous humor where drug concentrations may be substantially lower. Pharmaceutical development laboratories employ it for pharmacokinetic studies requiring repeated measurements across extended time periods. The chromatographic properties of the deuterated compound are optimized to ensure co-elution with the native analyte—typically within 0.02-0.05 minute retention time difference in reversed-phase LC systems—while maintaining baseline mass resolution (Δm/z=8) in quadrupole, time-of-flight, or Orbitrap mass analyzers [2] [5] [7]. This balanced behavior is critical because significant retention time differences would undermine the internal standard's ability to correct for ionization matrix effects, while insufficient mass separation would compromise detection specificity.
Quetiapine-d8 hemifumarate provides distinct advantages in metabolic profiling and pharmacokinetic research that cannot be achieved with non-deuterated quetiapine. The deuterium labeling creates a mass spectral signature that differentiates the administered compound from endogenous metabolites and concurrently administered pharmaceuticals. This differentiation enables researchers to track the parent drug and its biotransformation products without interference from the complex biological matrix. Metabolic stability studies demonstrate that the deuterium atoms at the piperazine ring positions resist exchange under physiological conditions, maintaining isotopic integrity throughout in vitro and in vivo experiments [4] [6] [8].
Table 2: Physicochemical and Stability Properties of Quetiapine-d8 Hemifumarate
Property | Specification | Analytical Significance |
---|---|---|
Deuterium Incorporation | 8 atoms at piperazine ring (98 atom % D) | Maintains mass differential in metabolic products |
Chemical Purity | >95% (HPLC); min 98% chemical purity | Reduces analytical interference |
Solubility Characteristics | Soluble in methanol, DMSO; limited aqueous solubility | Facilitates preparation of stock solutions |
Storage Stability | -20°C (solutions); +4°C (neat material) | Preserves integrity for longitudinal studies |
Spectral Resolution | Δm/z = 8 units from native quetiapine | Enables baseline MS resolution |
The deuterium labeling enables simultaneous quantification of both the deuterated standard and endogenous quetiapine in microdosing studies, providing unprecedented insights into absorption, distribution, metabolism, and excretion pathways. When investigating drug-drug interactions, researchers can administer Quetiapine-d8 hemifumarate as an internal tracer alongside therapeutic doses of non-deuterated quetiapine, allowing continuous monitoring without pharmacokinetic study disruption. The compound's high isotopic purity (>95% deuterated; 98 atom % D) [8] prevents significant isotopic cross-talk that would compromise quantitative accuracy in sensitive mass spectrometric methods. Furthermore, the deuterated analog demonstrates virtually identical protein binding characteristics and metabolic enzyme affinity compared to non-deuterated quetiapine, ensuring that metabolic profiles accurately reflect the native compound's biotransformation pathways. These properties collectively establish Quetiapine-d8 hemifumarate as the reference standard for advanced pharmacokinetic research, enabling detection of >15 phase I and phase II metabolites with high confidence in human hepatocyte models and in vivo studies [4] [6].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: